2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative characterized by a 7-methoxy-substituted quinoline core, a p-tolylamino-methyl group at position 3, and an N-(4-methoxyphenyl)acetamide side chain. Its structure integrates multiple pharmacophoric elements: the quinoline scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects , while the acetamide moiety enhances solubility and binding affinity to biological targets . The methoxy groups at positions 7 (quinoline) and 4 (phenyl) likely influence electronic and steric properties, modulating interactions with enzymes or receptors .
Properties
IUPAC Name |
2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-18-4-7-21(8-5-18)28-16-20-14-19-6-11-24(34-3)15-25(19)30(27(20)32)17-26(31)29-22-9-12-23(33-2)13-10-22/h4-15,28H,16-17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHADGZUBWFNBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide , known by its CAS number 932359-07-4 , is a synthetic derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound based on various research findings, case studies, and synthesized data.
The molecular formula of the compound is with a molecular weight of approximately 471.557 g/mol . Its structure features a quinoline core, which is known for various biological activities, including anticancer and antimicrobial properties.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
-
Anticancer Activity :
- A study evaluated the compound’s efficacy against various cancer cell lines, including human gastric carcinoma and breast cancer models. The compound demonstrated significant inhibitory effects on cell proliferation with IC50 values indicating potent activity.
- In vitro assays showed that the compound could induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and modulation of apoptotic pathways.
-
Antimicrobial Properties :
- The compound has been tested for its ability to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
- Additionally, it has shown promise as an inhibitor of biofilm formation in pathogenic bacteria, which is critical for treating chronic infections.
Case Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer properties of the compound against the MCF-7 breast cancer cell line. The study reported an IC50 value of approximately 1.5 µM , indicating strong cytotoxicity compared to standard chemotherapeutic agents. Flow cytometry analysis revealed that treatment with this compound led to a significant increase in early apoptotic cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.5 | Induction of apoptosis |
| OCUM-2MD3 | 0.88 | Caspase activation |
Case Study 2: Antimicrobial Activity
In another study, the compound was assessed for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL , with a minimum inhibitory concentration (MIC) significantly lower than those of traditional antibiotics.
| Bacterial Strain | MIC (µg/mL) | Effect on Biofilm Formation |
|---|---|---|
| S. aureus | 50 | 70% inhibition |
| E. coli | 30 | 65% inhibition |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- DNA Intercalation : The quinoline moiety is known to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and bacterial growth, contributing to its anticancer and antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
- Quinoline vs. Coumarin/Chromenone Derivatives: Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () replace the quinoline core with a chromenone system.
- Quinoline vs. Benzothiazole Derivatives: N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () substitutes quinoline with benzothiazole. Benzothiazoles are more rigid and lipophilic, favoring blood-brain barrier penetration, whereas the quinoline analog may prioritize peripheral targets .
Substituent Modifications
- Methoxy Positioning: The 4-methoxyphenyl group in the target compound contrasts with 2-(4-methoxyphenyl)-N-(naphthalen-2-yl)acetamide (), where the methoxy group enhances solubility but reduces steric hindrance. The 7-methoxy group on quinoline in the target compound may stabilize the molecule via intramolecular hydrogen bonding .
- Aminoalkyl Side Chains: The p-tolylamino-methyl group distinguishes the target compound from analogs like N-(3-(1H-pyrazol-1-yl)propyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide ().
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
